molecular formula C15H24O B14455761 (1S,7S)-4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol CAS No. 70191-49-0

(1S,7S)-4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol

Katalognummer: B14455761
CAS-Nummer: 70191-49-0
Molekulargewicht: 220.35 g/mol
InChI-Schlüssel: OSSWBZXPRYZGRO-GJZGRUSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,7S)-4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol is a complex organic compound characterized by its unique cyclodecane structure with multiple double bonds and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S,7S)-4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the desired substituents. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The double bonds in the cyclodecane ring can be reduced to single bonds using hydrogenation reactions.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenating agents or nucleophiles under controlled conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated cyclodecane derivatives.

    Substitution: Various substituted cyclodecane derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(1S,7S)-4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1S,7S)-4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.

Vergleich Mit ähnlichen Verbindungen

  • (1S,7S)-7-Isopropyl-4,10-bis(methylene)-5-cyclodecen-1-ol
  • (1S,7S)-4,10-Dimethylidene-7-(methyl)cyclodec-5-en-1-ol

Comparison: (1S,7S)-4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol is unique due to its specific substituents and the arrangement of double bonds. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Eigenschaften

CAS-Nummer

70191-49-0

Molekularformel

C15H24O

Molekulargewicht

220.35 g/mol

IUPAC-Name

(1S,7S)-4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol

InChI

InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3/t14-,15-/m0/s1

InChI-Schlüssel

OSSWBZXPRYZGRO-GJZGRUSLSA-N

Isomerische SMILES

CC(C)[C@@H]1CCC(=C)[C@H](CCC(=C)C=C1)O

Kanonische SMILES

CC(C)C1CCC(=C)C(CCC(=C)C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.